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Compound of Interest

Compound Name: N-butyldodecan-1-amine

Cat. No.: B15380497 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-butyldodecan-1-amine, a secondary amine with significant applications in chemical

synthesis and materials science. The following sections detail the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for their acquisition. This document is intended for researchers,

scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for N-butyldodecan-1-
amine. These predictions are based on established principles of spectroscopy and data from

analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.60 t 4H
N-CH₂-(CH₂)₂-CH₃, N-

CH₂-(CH₂)₁₀-CH₃

~1.45 quint 4H

N-CH₂-CH₂-(CH₂)₂-

CH₃, N-CH₂-CH₂-

(CH₂)₉-CH₃

~1.26 m 18H N-(CH₂)₂-(CH₂)₈-CH₃

~0.90 t 6H
N-(CH₂)₃-CH₃, N-

(CH₂)₁₁-CH₃

~0.85 s (broad) 1H N-H

Note: The N-H proton signal can be broad and its chemical shift is concentration-dependent. It

may not show clear coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~50.0 CH₂-N

~32.5 N-CH₂-CH₂

~32.0 N-CH₂-(CH₂)₉-CH₂-CH₃

~29.7 -(CH₂)₇- (dodecyl chain)

~29.4 N-(CH₂)₂-CH₂-CH₃ (dodecyl chain)

~27.5 N-(CH₂)₃-CH₂-CH₃ (dodecyl chain)

~22.7 N-(CH₂)₁₀-CH₂-CH₃

~20.5 N-CH₂-CH₂-CH₂-CH₃ (butyl chain)

~14.1 -CH₃

~14.0 -CH₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350-3310 Weak-Medium
N-H stretch (secondary amine)

[1]

~2955, ~2925, ~2855 Strong

C-H asymmetric and

symmetric stretching of CH₃

and CH₂ groups

~1465 Medium CH₂ scissoring

~1250-1020 Medium-Weak C-N stretch (aliphatic amine)[1]

~910-665 Broad, Strong N-H wag[1]

Table 4: Predicted Mass Spectrometry (Electron
Ionization - EI) Data
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m/z Relative Intensity (%) Assignment

241 Low [M]⁺ (Molecular Ion)

226 Medium [M-CH₃]⁺

198 High
[M-C₃H₇]⁺ (loss of propyl

radical)

184 High
[M-C₄H₉]⁺ (loss of butyl

radical)

86 Very High (Base Peak)
[CH₂(CH₂)₂CH₂NHCH₂]⁺

(alpha-cleavage)

44 High [CH₂=NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-butyldodecan-1-amine in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of

1 second.

Apply a 90° pulse angle.

Accumulate 16 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of

2 seconds.

Apply a 45° pulse angle.

Accumulate 1024 scans.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential

window function and perform a Fourier transform. Phase and baseline correct the resulting

spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of neat liquid N-butyldodecan-1-amine between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

The spectrum is typically recorded in transmittance mode.

Data Processing: The final spectrum is presented as a plot of transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of N-butyldodecan-1-amine in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or through a gas chromatography (GC) inlet.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

Acquisition:

Use a standard electron energy of 70 eV for ionization.

Maintain an ion source temperature of approximately 200-250 °C.

Scan a mass-to-charge (m/z) range of 40-300 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure. The relative intensities of the fragment ions are normalized to the

most abundant peak (base peak).

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of N-butyldodecan-1-amine.
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Caption: Workflow for Spectroscopic Analysis of N-butyldodecan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15380497#n-butyldodecan-1-amine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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